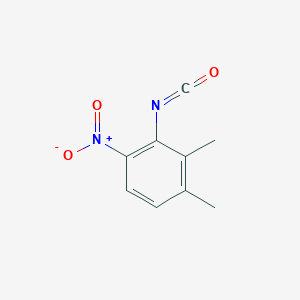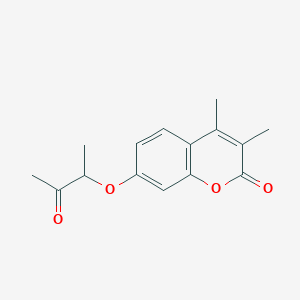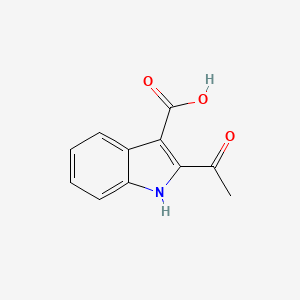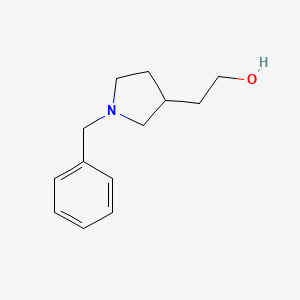![molecular formula C17H17N3O3 B1335862 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole CAS No. 261943-47-9](/img/structure/B1335862.png)
1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-(Diethylamino)-3-coumarinylcarbonyl]imidazole, also known as DEACI, is a chemical compound that has a wide range of applications in scientific research. It is a coumarin derivative, a type of heterocyclic compound that is composed of a six-membered ring with three nitrogen atoms. DEACI has been widely studied for its ability to act as a photosensitizer and as an inhibitor of enzymes. In addition, DEACI has been used in a variety of biochemical and physiological experiments, as well as in drug design and development.
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Devices (OLEDs)
The compound has been used in the development of OLEDs . Two coumarin-triarylimidazole hybrid derivatives were designed and prepared for OLEDs, in which a N,N-diethylamine at the 7-position of the coumarin skeleton was the electron-donor and a triaryl-substituted imidazole at the 3-position of the coumarin skeleton was the electron-acceptor . The compounds showed excellent thermal stability, and exhibited strong blue-green emission in dichloromethane solution and green emission in thin solid films .
Fluorescent Chemosensors
Coumarin derivatives are well-known as highly efficient luminescent materials and have been extensively used in different application areas such as fluorescent chemosensors . The photophysical properties of coumarin derivatives strongly depend on their molecular structures .
Bio-imaging
Coumarin derivatives have been used in bio-imaging . A new fluorescent sensor was synthesized using Schiff base reaction connected by 7-(N,N-diethylamino) coumarin-3-aldehyde and 2-hydrazinobenzothiazole . The fluorescent sensor was used for fluorescent imaging of Cu 2+ ions in A549 and MCF-7 cells, showing its potential applications in live cell imaging .
Dye-Sensitized Solar Cells
Coumarin derivatives have been used in dye-sensitized solar cells . Substitutions of the electron donating and electron accepting groups on the coumarin moiety can reduce the energy band gaps of the coumarins, leading to redshifted absorption and emission .
Optical Brighteners
Coumarin derivatives have been used as optical brighteners . Grafting one electron-donating group and one electron-withdrawing group on the 7- and 3-positions of the coumarin ring, respectively, to form a push–pull electron effect, could greatly enhance the fluorescence properties of coumarins .
Synthesis of Coumarin Derivatives
The compound has been used in the synthesis of coumarin derivatives . A series of 3-phenyl substituted coumarin analogues have been achieved via a two-step process involving esterification using 1,1-carbonyldiimidazole (CDI) followed by condensation reaction in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under mild conditions .
Wirkmechanismus
Target of Action
It is known that imidazole derivatives can interact with a variety of targets, including enzymes and receptors
Mode of Action
It is known that the compound can act as a fluorescent marker , which suggests that it may interact with its targets in a way that allows it to emit light when excited. This property can be useful in tracking the movement and interaction of the compound within biological systems.
Biochemical Pathways
It is known that the compound can be used for the fluorescent labeling of hydroxy compounds , suggesting that it may interact with biochemical pathways involving these compounds.
Result of Action
Given its use as a fluorescent marker , it can be inferred that the compound may allow for the visualization of certain molecular and cellular processes.
Eigenschaften
IUPAC Name |
7-(diethylamino)-3-(imidazole-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-19(4-2)13-6-5-12-9-14(17(22)23-15(12)10-13)16(21)20-8-7-18-11-20/h5-11H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXKNJHVXQURHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408159 |
Source


|
| Record name | 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261943-47-9 |
Source


|
| Record name | 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)
![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)


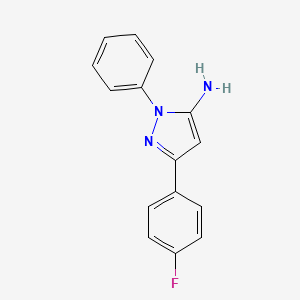

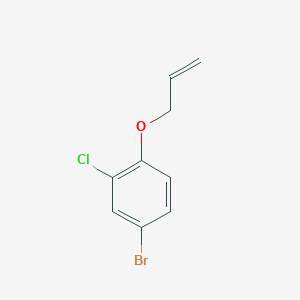
![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)
![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)
